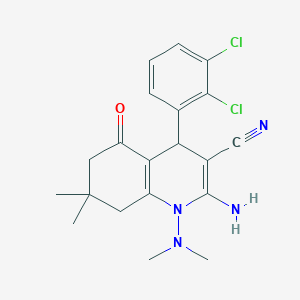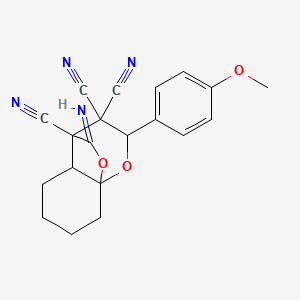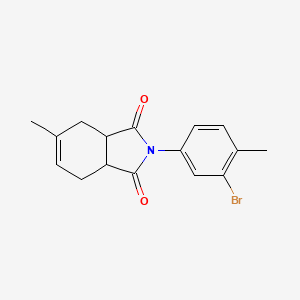![molecular formula C20H20BrNO2 B4301562 1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4301562.png)
1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-methylbenzyl chloride to form the desired pyrrolidine ring.
Cyclization: The final step involves cyclization to form the pyrrolidine-2,5-dione core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.
Comparison with Similar Compounds
- 1-(3-bromo-4-methylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
- 1-(3-chloro-4-methylphenyl)-3-methyl-4-(3-methylbenzyl)pyrrolidine-2,5-dione
- 1-(3-bromo-4-methylphenyl)-3-methyl-4-(4-methylbenzyl)pyrrolidine-2,5-dione
Comparison: 1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the bromine atom at the 3-position of the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-methyl-4-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-12-5-4-6-15(9-12)10-17-14(3)19(23)22(20(17)24)16-8-7-13(2)18(21)11-16/h4-9,11,14,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWFRBDUETWFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)C)Br)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4301479.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4301483.png)

![2-amino-1-(dimethylamino)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301504.png)

![6-Imino-1-methyl-8-phenyl-3-(pyridin-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301528.png)
![6-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4301532.png)
![3-[2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL](/img/structure/B4301533.png)
![N'-(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(4-ETHOXYPHENYL)THIOUREA](/img/structure/B4301534.png)
![4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)

![2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide](/img/structure/B4301566.png)
![7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4301570.png)
![2-Amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301576.png)
